3-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Description
Properties
IUPAC Name |
3-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BFN2O2/c1-12(2)13(3,4)19-14(18-12)8-5-6-9-10(7-8)16-17-11(9)15/h5-7H,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEUXWMAVKWYNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=NNC(=C3C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. This compound's unique structure incorporates both fluorine and boron functionalities, which may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound through various studies and findings.
- Molecular Formula : C11H15BFNO2
- Molecular Weight : 223.05 g/mol
- CAS Number : 719268-92-5
- Physical State : Solid (white to almost white powder)
- Melting Point : 55.0 to 59.0 °C
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cellular signaling pathways.
Key Mechanisms:
- Kinase Inhibition : The compound has been evaluated for its inhibitory effects on various kinases, including GSK-3β and IKK-β, which are critical in cancer and neurodegenerative diseases.
- Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects through modulation of cytokine production in microglial cells.
In Vitro Studies
A series of in vitro assays have been conducted to assess the biological activity of this compound.
Case Studies
- GSK-3β Inhibition : A study demonstrated that the compound exhibited competitive inhibition against GSK-3β with an IC50 value of 8 nM. This suggests a strong potential for therapeutic applications in conditions like Alzheimer's disease where GSK-3β plays a pivotal role .
- Anti-inflammatory Activity : In BV-2 microglial cells, the compound significantly reduced nitric oxide (NO) and interleukin-6 (IL-6) levels at concentrations as low as 1 µM. This indicates its potential use in treating neuroinflammatory conditions .
Safety Profile
Preliminary safety assessments indicate that the compound may cause skin and eye irritation upon contact. Further toxicological studies are necessary to establish a comprehensive safety profile.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
4-Fluoro-6-(Pinacol Boronate)-1H-Indazole
- Structure : Fluorine at 4-position, boronate at 6-position.
- Properties : Molecular weight 262.09 (vs. ~262 for 3-fluoro analog).
- This could affect reactivity in cross-couplings .
1,3-Dimethyl-6-(Pinacol Boronate)-1H-Indazole
- Structure : Methyl groups at 1- and 3-positions, boronate at 6-position.
- Properties : Molecular weight 272.13.
- Key Difference : Methyl groups introduce electron-donating effects, which may deactivate the boronate group, reducing coupling efficiency compared to the electron-withdrawing fluorine in the target compound .
2-(Difluoromethyl)-5-(Pinacol Boronate)-2H-Indazole
Reactivity in Cross-Coupling Reactions
- Electron-Withdrawing vs. Donating Groups: The 3-fluoro substituent in the target compound enhances electrophilicity of the boronate, accelerating transmetallation in Suzuki reactions. Methyl or amino substituents (e.g., 4-methyl-6-boronate indazole) slow coupling due to electron donation .
Steric Considerations :
Tabulated Comparison of Key Analogs
Preparation Methods
General Synthetic Strategy
The synthesis of 3-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves:
- Starting from appropriately substituted fluoroaromatic precursors.
- Formation of the indazole core.
- Introduction of the boronate ester group via palladium-catalyzed borylation.
The key transformation is the palladium-catalyzed borylation of a halogenated indazole intermediate using pinacolborane or bis(pinacolato)diboron under mild conditions.
Detailed Preparation Method
Preparation of Halogenated Indazole Intermediate
- Starting from 3-bromo-5-fluoro-2-methylaniline , the compound undergoes cyclization to form the indazole ring.
- A typical procedure involves nitration and bromination steps to functionalize the aromatic ring, followed by reduction to the aniline.
- For example, 4-fluoro-2-nitrotoluene is brominated with N-bromosuccinimide in trifluoroacetic acid and sulfuric acid, then reduced with iron and hydrochloric acid to yield 3-bromo-5-fluoro-2-methyl-phenylamine.
- This intermediate is cyclized to the indazole core under acidic or basic conditions.
Palladium-Catalyzed Borylation to Install Boronate Ester
- The halogenated indazole (e.g., 3-bromo-5-fluoro-indazole derivative) is reacted with pinacolborane or bis(pinacolato)diboron in the presence of a palladium catalyst such as palladium acetate or Pd(PPh3)4 .
- Ligands like CyJohnPhos or 2-dicyclohexylphosphino biphenyl are used to enhance catalytic activity.
- The reaction is typically performed in solvents like 1,4-dioxane or tetrahydrofuran (THF) .
- A base such as triethylamine or sodium hydroxide is added to facilitate the reaction.
- Reaction conditions generally involve heating to 70–80 °C under an inert atmosphere (argon or nitrogen) for 4–16 hours.
Representative Experimental Procedure
| Step | Reagents and Conditions | Description | Yield |
|---|---|---|---|
| 1 | 4-fluoro-2-nitrotoluene, trifluoroacetic acid, sulfuric acid, N-bromosuccinimide, 16 h stirring | Bromination of nitrotoluene to 1-bromo-5-fluoro-2-methyl-3-nitrobenzene | Crude intermediate |
| 2 | Crude bromonitrobenzene, MeOH, HCl, Fe, reflux 16 h | Reduction of nitro group to amine | Purified by flash chromatography |
| 3 | 3-bromo-5-fluoro-2-methyl-phenylamine, dioxane, triethylamine, Pd(OAc)2, CyJohnPhos, pinacolborane, 80 °C, 4 h | Palladium-catalyzed borylation to yield this compound | ~466 mg isolated from 470 mg starting amine |
This procedure was reported with purification by flash chromatography and drying over MgSO4, yielding the desired boronate ester compound.
Alternative Borylation Conditions
- Using Pd(PPh3)4 catalyst with sodium hydroxide in THF/water mixtures at 75 °C under nitrogen atmosphere has been employed for similar boronate ester formations on indole and indazole derivatives.
- Reaction times are typically overnight (~16 h).
- Purification is achieved by silica gel column chromatography.
- Yields reported for similar borylation steps are around 70–82%.
Industrial and Continuous Flow Adaptations
- For large-scale or industrial production, continuous flow processes have been developed to optimize reaction times, temperature control, and catalyst efficiency.
- Use of flow reactors allows better heat and mass transfer, improving yield and purity.
- Catalysts and ligands are carefully selected to maximize turnover and minimize by-products.
- Advanced purification techniques such as crystallization and chromatographic methods are applied to ensure product quality.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting Material | 3-bromo-5-fluoro-2-methyl-phenylamine or related halogenated fluoroaromatics | Prepared via bromination and reduction |
| Catalyst | Pd(OAc)2, Pd(PPh3)4, or Pd with CyJohnPhos ligand | Palladium catalysts facilitate borylation |
| Boron Source | Pinacolborane or bis(pinacolato)diboron | Provides boronate ester moiety |
| Base | Triethylamine, sodium hydroxide | Neutralizes acids, promotes reaction |
| Solvent | 1,4-Dioxane, tetrahydrofuran (THF) | Common solvents for Pd-catalyzed reactions |
| Temperature | 70–80 °C | Mild heating required |
| Atmosphere | Argon or nitrogen (inert) | Prevents catalyst oxidation |
| Reaction Time | 4–16 hours | Overnight reactions common |
| Purification | Flash chromatography, silica gel column | Ensures high purity product |
| Yield | 70–82% (typical) | Moderate to good yields |
Research Findings and Notes
- The choice of ligand and catalyst significantly influences the yield and selectivity of the borylation step.
- The presence of the fluorine atom on the indazole ring can affect electronic properties, influencing reactivity.
- The boronate ester group introduced is stable under typical reaction and storage conditions but can be converted readily in Suzuki coupling reactions.
- Optimization studies show that using triethylamine and palladium acetate with CyJohnPhos in dioxane at 80 °C for 4 hours provides a good balance of yield and operational simplicity.
- Alternative bases like sodium hydroxide in aqueous THF systems also afford good yields and are preferred in some industrial protocols.
Q & A
Q. Methodology :
- Grow single crystals via slow evaporation in a solvent mixture (e.g., DCM:hexane).
- Collect diffraction data using a synchrotron or lab-based X-ray source (Mo Kα radiation, λ = 0.71073 Å).
- Process data with SHELX (for structure solution) and refine with OLEX2 (for visualization and analysis) .
Critical Parameters : - Resolution ≤ 0.8 Å for accurate boron and fluorine positioning.
- Validate using R-factor (< 5%) and check for disorder in the pinacol boronate group.
(Basic) What reaction conditions are optimal for Suzuki-Miyaura cross-coupling using this boronate ester?
Q. Standard Protocol :
- Catalyst : Pd(PPh₃)₄ (2–5 mol%)
- Base : K₂CO₃ or Cs₂CO₃ (2 equiv)
- Solvent : THF/H₂O (4:1) or DME
- Temperature : 80–100°C, 6–12 hours .
Optimization Table :
| Aryl Halide | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| 4-Bromotoluene | Pd(dba)₂ | 92 | 98 |
| 2-Iodonaphthalene | PdCl₂(PPh₃)₂ | 85 | 95 |
Note : Use LC-MS to detect homocoupling byproducts (e.g., diaryl compounds).
(Basic) How to troubleshoot common purification challenges for this boronate ester?
Q. Issues & Solutions :
- Hydrolysis : Use anhydrous solvents and silica gel pretreated with 1% Et₃N.
- Low Yield : Optimize column chromatography (e.g., switch to reverse-phase C18 with MeOH:H₂O).
- Purity <95% : Recrystallize from EtOAc:hexane (1:3) or use preparative HPLC (ACN:H₂O + 0.1% TFA) .
(Advanced) How to resolve discrepancies in reactivity data caused by impurities?
Q. Approach :
- Purity Assessment : Use quantitative ¹⁹F NMR (internal standard: C₆F₆) or HPLC (UV detection at 254 nm).
- Common Impurities :
- Deboronation products : Detect via HRMS ([M−Bpin+H]+).
- Residual Pd : Quantify using ICP-MS (<10 ppm acceptable).
- Mitigation : Repurify via size-exclusion chromatography (Sephadex LH-20) .
(Advanced) How do electronic effects of the 3-fluoro and 6-boronate groups influence regioselectivity in electrophilic substitution?
Q. Mechanistic Insight :
- The boronate ester acts as a strong electron-donating group (EDG) via conjugation, directing electrophiles to the meta position.
- The 3-fluoro substituent is electron-withdrawing (EWG), competing for para/ortho orientation.
Experimental Validation : - Nitration (HNO₃/H₂SO₄) yields 4-nitro products (major) and 5-nitro (minor) .
- Confirm regiochemistry via NOESY or ¹H-¹⁵N HMBC NMR.
(Advanced) How to design experiments for evaluating this compound in organic electronics (e.g., OLEDs)?
Q. Strategy :
- Synthesis of Donor-Acceptor Systems : Couple with electron-deficient aryl halides (e.g., 2,7-dibromo-9,9-dimethylfluorene) via Suzuki-Miyaura .
- Characterization :
- Optical : UV-Vis (λₐₜₜ in CHCl₃) and fluorescence quantum yield (integrating sphere).
- Electrochemical : Cyclic voltammetry (HOMO/LUMO levels vs. Fc/Fc⁺).
Example Data :
| Compound | λₑₘ (nm) | HOMO (eV) | LUMO (eV) |
|---|---|---|---|
| Parent | 420 | -5.8 | -2.9 |
| Coupled | 450 | -5.5 | -2.6 |
(Advanced) What methodologies are recommended for assessing its biological activity?
Q. Protocol :
In Vitro Assays :
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR2) at 10 µM.
- Cytotoxicity : MTT assay in HeLa or HEK293 cells (IC₅₀ determination).
Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets .
Key Finding : Analogues show IC₅₀ ~ 1.2 µM against VEGFR2 due to boronate-arginine interactions.
(Advanced) How to optimize reaction conditions for electrophilic C–H functionalization?
Q. Guidelines :
- Directing Groups : Install a removable DG (e.g., pyridine) at N1 to enhance selectivity.
- Catalyst : Use Pd(OAc)₂ with oxidants (Ag₂O) in DMF at 120°C.
- Monitoring : Track by ¹¹B NMR to ensure boronate stability .
(Advanced) What computational tools predict the reactivity of this compound in cross-coupling?
Q. Workflow :
DFT Calculations : Use Gaussian 16 (B3LYP/6-31G*) to calculate Fukui indices for nucleophilic/electrophilic sites.
Molecular Dynamics : Simulate solvent effects (e.g., THF vs. DMSO) on transition states.
Validation : Compare predicted vs. experimental coupling yields (R² > 0.9 acceptable) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
